molecular formula C32H52O2 B1236430 Retinyl dodecanoate CAS No. 1259-24-1

Retinyl dodecanoate

Cat. No. B1236430
CAS RN: 1259-24-1
M. Wt: 468.8 g/mol
InChI Key: ZGISOPBIAXHOTQ-OUGXGHBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-retinyl dodecanoate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of dodecanoic (lauric) acid with the hydroxy group of all-trans-retinol. It has a role as a human xenobiotic metabolite and a rat metabolite. It is an all-trans-retinyl ester and a dodecanoic acid.

Scientific Research Applications

Chemoprevention in Mammary Tumorigenesis

Research has explored the role of retinoids, including retinyl dodecanoate, in chemoprevention, particularly in the context of mammary tumorigenesis. Studies have demonstrated that certain retinoids can act as chemopreventive agents against chemically induced mammary carcinogenesis in rodent models. These findings suggest the potential of retinyl dodecanoate in reducing tumor incidence and multiplicity, thereby highlighting its applicability in cancer prevention strategies (Moon & Constantinou, 1997).

Biomaterial Development

Sulfated derivatives of natural polymers like chitin and chitosan have shown promising applications in biomaterial development due to their non-toxic, biodegradable, and biocompatible properties. Retinyl dodecanoate, through its structural compatibility with such polymers, may contribute to the creation of novel biomaterials with enhanced properties for adsorbing metal ions, drug delivery systems, and antibacterial applications (Jayakumar et al., 2007).

Environmental Remediation

Nanomaterials, including those derived from retinyl dodecanoate, offer potential in environmental remediation. Their high surface area and reactivity could be utilized in the efficient removal of pollutants and biological contaminants, presenting a sustainable approach to addressing environmental challenges (Khin et al., 2012).

Role in Cosmetic Products

The safety and efficacy of retinol and its derivatives, including retinyl dodecanoate, in cosmetic products have been well-documented. These compounds are known for their ability to improve conditions of photodamaged and photoaged skin without associated systemic effects following topical application. This emphasizes the application of retinyl dodecanoate in dermatological products aimed at skin health and rejuvenation (Ries & Hess, 1999).

Pulmonary Health and Development

Vitamin A and its metabolites play a crucial role in the differentiation and maturation of the lungs. Research indicates that retinol and its derivatives, such as retinyl dodecanoate, are involved in pulmonary gene expression and are essential for normal lung development and function. These findings underscore the importance of retinyl dodecanoate in respiratory health and its potential therapeutic applications in lung-related disorders (Chytil, 1992).

properties

CAS RN

1259-24-1

Product Name

Retinyl dodecanoate

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] dodecanoate

InChI

InChI=1S/C32H52O2/c1-7-8-9-10-11-12-13-14-15-21-31(33)34-26-24-28(3)19-16-18-27(2)22-23-30-29(4)20-17-25-32(30,5)6/h16,18-19,22-24H,7-15,17,20-21,25-26H2,1-6H3/b19-16+,23-22+,27-18+,28-24+

InChI Key

ZGISOPBIAXHOTQ-OUGXGHBNSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

SMILES

CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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